molecular formula C13H17N3O2 B2994644 [3-(Cyclopropylmethoxy)-1-pyrrolidinyl](2-pyrazinyl)methanone CAS No. 2034613-79-9

[3-(Cyclopropylmethoxy)-1-pyrrolidinyl](2-pyrazinyl)methanone

Cat. No.: B2994644
CAS No.: 2034613-79-9
M. Wt: 247.298
InChI Key: RTYOKCDGETVCEI-UHFFFAOYSA-N
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Description

“3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone” is a chemical compound with the molecular formula C13H17N3O2. It is provided to early discovery researchers as part of a collection of unique chemicals .


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . The exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources .

Scientific Research Applications

Stereospecific Synthesis of Pyrrolidines

Research demonstrates the stereospecific synthesis of pyrrolidines through 1,3-dipolar cycloaddition reactions involving sugar-derived enones and azomethine ylides, highlighting the utility of pyrrolidine structures in synthesizing enantiomerically pure compounds. This methodology provides a route for creating compounds with defined stereochemistry, which is crucial in the development of pharmaceuticals and materials with specific chiral properties (Oliveira Udry et al., 2014).

Synthesis and Biological Activities of Pyrazole Derivatives

Pyrazole derivatives are synthesized for their notable biological and pharmacological activities. Research into the synthesis of tri-substituted pyrazoles and their subsequent analysis for antibacterial and antioxidant activities showcases the potential of pyrazinyl compounds in contributing to the development of new therapeutic agents. This study involves structural elucidation through spectral analysis and the evaluation of biological activities, demonstrating the importance of pyrazinyl structures in medicinal chemistry (Lynda, 2021).

Microwave-assisted Synthesis Techniques

Advancements in synthesis methodologies include microwave-assisted reactions for constructing pyridine and pyran derivatives from bisarylidenecyclohexanone and malononitrile, offering efficient routes to various heterocyclic compounds. Such techniques reduce reaction times and improve yields, indicating the relevance of rapid synthesis methods in the exploration of compounds with complex structures like "3-(Cyclopropylmethoxy)-1-pyrrolidinylmethanone" (Zhou, 2003).

Safety and Hazards

This compound is classified as Acute Tox. 1 Dermal according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has a hazard statement of H310 and precautionary statements including P262, P264, P280, P302 + P352 + P310, P361 + P364, and P405 . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(12-7-14-4-5-15-12)16-6-3-11(8-16)18-9-10-1-2-10/h4-5,7,10-11H,1-3,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYOKCDGETVCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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